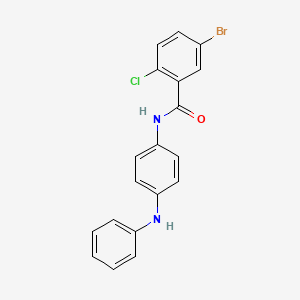
1-butyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
概要
説明
1-butyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in the field of organic chemistry. It is known for its potential applications in various scientific research areas, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a butyl group, a methylphenyl group, and a pyrrolidine ring with a carboxamide functional group.
準備方法
The synthesis of 1-butyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the butyl and methylphenyl groups. The reaction conditions typically involve the use of reagents such as butylamine, 2-methylbenzoyl chloride, and pyrrolidine-3-carboxylic acid. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
化学反応の分析
1-butyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
1-butyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a local anesthetic due to its structural similarity to other known anesthetics like bupivacaine and ropivacaine.
Pharmacology: Research is ongoing to explore its effects on the central nervous system and its potential as a therapeutic agent for pain management.
Industrial Applications: The compound is also investigated for its use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1-butyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a numbing effect. This mechanism is similar to that of other local anesthetics, where the compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state .
類似化合物との比較
1-butyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared to other local anesthetics such as:
Bupivacaine: Similar in structure but with different substituents on the aromatic ring, leading to variations in potency and duration of action.
Ropivacaine: Known for its lower cardiotoxicity compared to bupivacaine, making it a safer alternative for certain medical applications.
Lidocaine: A widely used local anesthetic with a shorter duration of action compared to bupivacaine and ropivacaine.
These comparisons highlight the unique properties of this compound, particularly its potential for use in long-duration anesthesia with reduced side effects.
特性
IUPAC Name |
1-butyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-9-18-11-13(10-15(18)19)16(20)17-14-8-6-5-7-12(14)2/h5-8,13H,3-4,9-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIIVLYJVIWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea](/img/structure/B4558076.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4558084.png)
![3-[(4-Phenylbutyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)
![ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4558094.png)

![2-[(7-butyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B4558129.png)

![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4558158.png)


![2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B4558170.png)
![N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4558174.png)
![2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4558184.png)
